- Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analogues, Tetrahedron Letters, 2012, 53(15), 1990-1992
Cas no 93413-44-6 (S-Venlafaxine)
S-Venlafaxine structure
Product Name:S-Venlafaxine
Numero CAS:93413-44-6
MF:C17H27NO2
MW:277.401785135269
CID:801326
Update Time:2025-07-01
S-Venlafaxine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclohexanol,1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-
- S-Venlafaxine
- 1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
- (-)-Venlafaxine
- (1R)-1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]cyclohexanol
- (S)-VENLAFAXINE
- 1-[(1S)-2-(DIMETHYLAMINO)-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL
- BIDD:GT0838
- R(-)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)-ethyl]cyclohexanol
- R-venlafaxine
- 1-[(1S)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (S)- (ZCI)
-
- Inchi: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1
- Chiave InChI: PNVNVHUZROJLTJ-MRXNPFEDSA-N
- Sorrisi: [C@@H](C1C=CC(OC)=CC=1)(C1(CCCCC1)O)CN(C)C
Proprietà calcolate
- Massa esatta: 277.20400
Proprietà sperimentali
- Punto di fusione: 102-104°C
- PSA: 32.70000
- LogP: 3.03560
S-Venlafaxine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | BICR388-10mg |
(S)-Venlafaxine |
93413-44-6 | 10mg |
£386.00 | 2024-07-20 | ||
| Apollo Scientific | BICR388-25mg |
(S)-Venlafaxine |
93413-44-6 | 25mg |
£727.00 | 2024-07-20 | ||
| Apollo Scientific | BICR388-50mg |
(S)-Venlafaxine |
93413-44-6 | 50mg |
£1136.00 | 2024-07-20 | ||
| ChemScence | CS-0131886-1mg |
(S)-Venlafaxine |
93413-44-6 | 1mg |
$120.0 | 2022-04-26 | ||
| ChemScence | CS-0131886-5mg |
(S)-Venlafaxine |
93413-44-6 | 5mg |
$350.0 | 2022-04-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S937827-1mg |
(S)-Venlafaxine |
93413-44-6 | ≥98% | 1mg |
¥1,080.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S937827-5mg |
(S)-Venlafaxine |
93413-44-6 | ≥98% | 5mg |
¥3,150.00 | 2022-09-28 | |
| TRC | V120008-2mg |
S-Venlafaxine |
93413-44-6 | 2mg |
$ 190.00 | 2023-04-16 | ||
| TRC | V120008-5mg |
S-Venlafaxine |
93413-44-6 | 5mg |
$ 265.00 | 2023-09-05 | ||
| TRC | V120008-10mg |
S-Venlafaxine |
93413-44-6 | 10mg |
$ 526.00 | 2023-09-05 |
S-Venlafaxine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 48 h, 80 °C
1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt
1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- N-oxides of venlafaxine and O-desmethylvenlafaxine as prodrugs, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Process for resolving racemic amine by optically pure derivative of cypermethric acid, India, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Preparation of venlafaxine hydrochloride crystalline polymorphs, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; cooled
Riferimento
- Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors., World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; > 1 min, rt
Riferimento
- Efficient resolution of venlafaxine and mechanism study via X-ray crystallography, Chirality, 2018, 30(3), 268-274
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, 66 °C; 66 °C → 0 °C
1.2 Reagents: Ethyl acetate , Water ; 2 h, 0 °C
1.2 Reagents: Ethyl acetate , Water ; 2 h, 0 °C
Riferimento
- Asymmetric synthesis of (-)-venlafaxine using organocatalyst, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate ; 15 min
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, reflux; reflux → 0 °C
1.4 Reagents: Ethyl acetate Solvents: Water ; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate ; 15 min
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, reflux; reflux → 0 °C
1.4 Reagents: Ethyl acetate Solvents: Water ; 2 h, 0 °C
Riferimento
- Asymmetric total synthesis of (-)-venlafaxine using an organocatalyst, Tetrahedron Letters, 2013, 54(17), 2137-2139
Metodo di produzione 9
Condizioni di reazione
1.1 pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.3 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.3 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
Riferimento
- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt
1.2 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
1.2 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
Riferimento
- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
Riferimento
- Aminoalcohol-boron-BINOL complex and method for the preparation of optically active aminoalcohol derivative, Japan, , ,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- The synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-butyl) dimethylsilane, Advanced Materials Research (Durnten-Zurich, 2014, 881, 881-883
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Phenethylamine derivatives and intermediates, European Patent Organization, , ,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Asymmetric synthesis of (-)-venlafaxine using organocatalyst, United States, , ,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- A process for producing enantiomers of substituted 1-(2-amino-1-phenyl-ethyl)-cyclohexanols, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Diethylenetriaminetetraacetic acid Solvents: Tetrahydrofuran ; reflux
Riferimento
- Process for preparation of chiral venlafaxine hydrochloride in crystal forms, China, , ,
S-Venlafaxine Raw materials
- S-Venlafaxine
- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid
- (-)-Di-p-toluoyl-L-tartaric Acid
- D,L-Venlafaxine
- R-Venlafaxine
S-Venlafaxine Preparation Products
S-Venlafaxine Letteratura correlata
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
93413-44-6 (S-Venlafaxine) Prodotti correlati
- 93413-62-8(D,L-O-Desmethyl Venlafaxine)
- 149289-30-5(rac N-Desmethyl Venlafaxine)
- 93413-77-5(1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl)
- 149289-31-6(Cyclohexanol,1-[2-amino-1-(4-methoxyphenyl)ethyl]-)
- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)
- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))
- 93413-69-5(D,L-Venlafaxine)
- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)
- 93413-46-8(R-Venlafaxine)
- 142761-11-3(R-(-)-O-Desmethyl Venlafaxine)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti